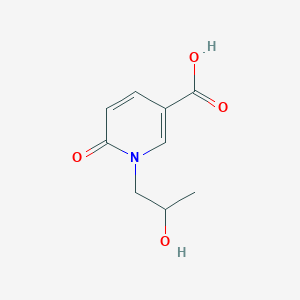

1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

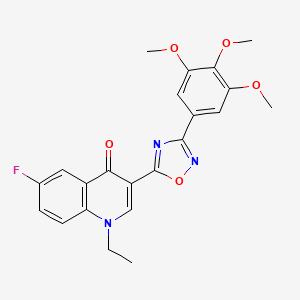

The compound “1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a pyridine derivative with a carboxylic acid and a hydroxypropyl group attached. Pyridine is a basic heterocyclic organic compound similar to benzene and has a wide range of applications in the field of drugs, pesticides, and dyes .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a multi-step synthesis involving condensation reactions . The hydroxypropyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine ring, the polar carboxylic acid group, and the hydroxypropyl group. These functional groups would likely confer polarity and potential for hydrogen bonding to the molecule .Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo electrophilic substitution reactions. The carboxylic acid group could participate in acid-base reactions, and the hydroxypropyl group could potentially undergo reactions typical of alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the hydroxypropyl group could confer some degree of solubility in water .Applications De Recherche Scientifique

Coordination Polymers and Lanthanide-Organic Frameworks

Coordination polymers and lanthanide-organic frameworks have been constructed using derivatives similar to 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, showcasing novel three-dimensional architectures. These structures are synthesized through reactions involving lanthanide ions and various organic acids under hydrothermal conditions. The resulting compounds exhibit unique topological features and can serve as materials for potential applications in magnetism and luminescence. For example, a study by Liu et al. (2009) demonstrates the synthesis of lanthanide-organic coordination polymeric networks using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands, revealing complex architectures and weak coupling interactions between lanthanide ions (Liu et al., 2009).

Synthesis and Structural Characterization

The synthesis and characterization of compounds related to this compound contribute to our understanding of organic chemistry and material science. Jing-gui (2005) synthesized a novel compound by reacting 2-hydroxypyridine and chloroacetic acid, characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction (Jing-gui, 2005).

Antibacterial Agents

Derivatives of this compound have been explored for their antibacterial properties. Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, identifying several that exhibited significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).

Oxidative Decarboxylation and Catalysis

The compound and its derivatives have roles in synthetic organic chemistry, such as in oxidative decarboxylation processes and as catalysts in alcohol oxidation to aldehydes, ketones, and carboxylic acids. Research by Boto et al. (2001) describes a mild procedure for synthesizing disubstituted pyrrolidines and piperidines, illustrating the versatility of related chemical structures in facilitating synthetic transformations (Boto et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Propriétés

IUPAC Name |

1-(2-hydroxypropyl)-6-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6(11)4-10-5-7(9(13)14)2-3-8(10)12/h2-3,5-6,11H,4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTWZQLWZRBDHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=CC1=O)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2731221.png)

![N-(1-cyanocyclopentyl)-2-[4-[(4-oxo-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2731222.png)

![1,6-dimethyl-4-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one](/img/structure/B2731223.png)

![methyl 5-{[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B2731225.png)

![N'-(3,4-dimethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2731226.png)

![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)

![1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2731229.png)

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/no-structure.png)

![N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2731242.png)